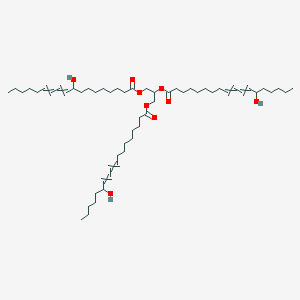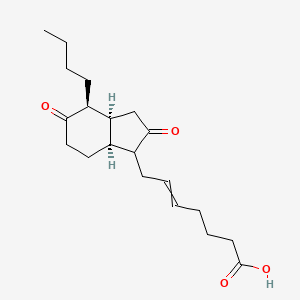
12(S)-HHTrE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12(S)-Hydroxyheptadecatrienoic acid is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is part of the family of hydroxyeicosatetraenoic acids, which play significant roles in various physiological and pathological processes, including inflammation and immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12(S)-Hydroxyheptadecatrienoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenase enzymes, which introduce a hydroperoxy group at the 12th carbon position of arachidonic acid. The hydroperoxy intermediate is then reduced to form the hydroxyl group, resulting in the formation of 12(S)-Hydroxyheptadecatrienoic acid.
Industrial Production Methods
Industrial production of 12(S)-Hydroxyheptadecatrienoic acid can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, where they convert arachidonic acid into 12(S)-Hydroxyheptadecatrienoic acid under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
12(S)-Hydroxyheptadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form various oxylipins.
Reduction: The hydroxyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products Formed
Oxidation: Various oxylipins, including hydroperoxides and ketones.
Reduction: Corresponding alcohols.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
12(S)-Hydroxyheptadecatrienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and the role of lipoxygenases.
Biology: It is involved in the regulation of inflammatory responses and immune cell signaling.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and conditions related to immune dysregulation.
Industry: It is used in the production of bioactive lipids and as a biochemical tool in research.
Wirkmechanismus
12(S)-Hydroxyheptadecatrienoic acid exerts its effects by interacting with specific receptors on the surface of immune cells. It activates signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The compound also modulates the activity of enzymes involved in the metabolism of other bioactive lipids, thereby influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5(S)-Hydroxyheptadecatrienoic acid
- 15(S)-Hydroxyheptadecatrienoic acid
- Leukotriene B4
Uniqueness
12(S)-Hydroxyheptadecatrienoic acid is unique due to its specific position of hydroxylation and its role in modulating immune responses. Unlike other hydroxyeicosatetraenoic acids, it has a distinct set of biological activities and receptor interactions, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C17H28O3 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(5Z,8Z,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6-,14-11+ |
InChI-Schlüssel |
KUKJHGXXZWHSBG-NDXHYAEVSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C=C\C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



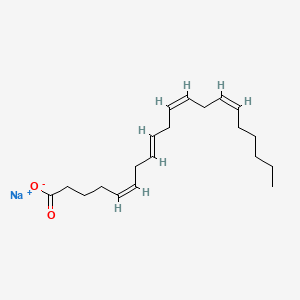
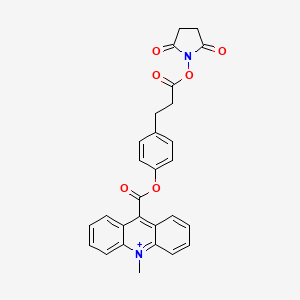

![[3H]resolvin D1](/img/structure/B10767277.png)
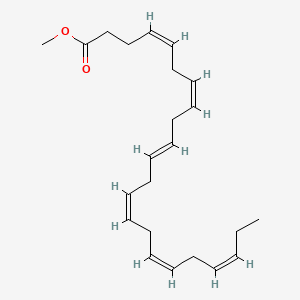
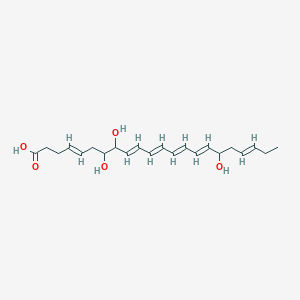
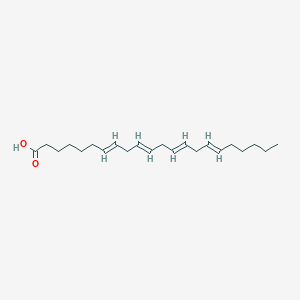
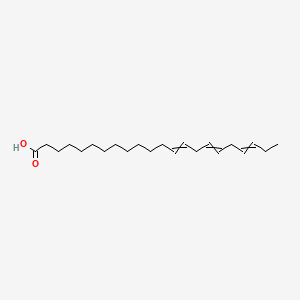
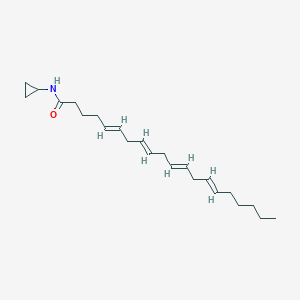

![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
